Cas no 885060-08-2 ((R)-Filanesib)

(R)-Filanesib Chemical and Physical Properties
Names and Identifiers
-
- 1,3,4-Thiadiazole-3(2H)-carboxamide,2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-, (2R)-
- (2R)-2-(3-aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3-carboxamide
- ARRY-520 (R enantioMer)
- 1,3,4-Thiadiazole-3(2H)-carboxaMide, 2-(3-aMinopropyl)-5-(2,5-difluorophenyl)-N-Methoxy-N-Methyl-2-phenyl-, (2R)-
- (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide
- 2-(3-aminopropyl)-5-(2
- 4-Thiadiazole-3(2H)-carboxamide
- 5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-
- (R)-Filanesib
- (R)-ARRY-520
- (2R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide (ACI)
- MFCD18633235
- HY-15187A
- DA-61221
- DTXSID50673046
- 885060-08-2
- NCGC00346464-01
- AKOS027282686
- SCHEMBL369001
- MS-27381
- G60970
-
- MDL: MFCD23097098
- Inchi: 1S/C20H22F2N4O2S/c1-25(28-2)19(27)26-20(11-6-12-23,14-7-4-3-5-8-14)29-18(24-26)16-13-15(21)9-10-17(16)22/h3-5,7-10,13H,6,11-12,23H2,1-2H3/t20-/m1/s1
- InChI Key: LLXISKGBWFTGEI-HXUWFJFHSA-N
- SMILES: C([C@@]1(SC(C2C=C(F)C=CC=2F)=NN1C(=O)N(C)OC)C1C=CC=CC=1)CCN
Computed Properties
- Exact Mass: 420.14315345g/mol
- Monoisotopic Mass: 420.14315345g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 96.5Ų
(R)-Filanesib Security Information
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
(R)-Filanesib Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DC9495-1 g |
ARRY-520 (R enantiomer) |
885060-08-2 | >98% | 1g |
$2800.0 | 2022-03-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci10806-50mg |
ARRY-520 R enantiomer |
885060-08-2 | 98% | 50mg |
¥5024.00 | 2023-09-09 | |
MedChemExpress | HY-15187A-50mg |
(R)-Filanesib |
885060-08-2 | 98.80% | 50mg |
¥5000 | 2024-05-24 | |
Ambeed | A244528-10mg |
(R)-2-(3-Aminopropyl)-5-(2,5-difluorophenyl)-N-methoxy-N-methyl-2-phenyl-1,3,4-thiadiazole-3(2H)-carboxamide |
885060-08-2 | 99+% | 10mg |
$232.0 | 2025-02-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | R876780-10mg |
(R)-Filanesib |
885060-08-2 | ≥98% | 10mg |
¥1,648.80 | 2022-09-28 | |
ChemScence | CS-1017-5mg |
(R)-Filanesib |
885060-08-2 | 98.80% | 5mg |
$114.0 | 2022-04-26 | |
DC Chemicals | DC9495-100 mg |
ARRY-520 (R enantiomer) |
885060-08-2 | >98% | 100mg |
$700.0 | 2022-03-01 | |
eNovation Chemicals LLC | Y1266239-100mg |
ARRY-520 (R enantioMer) |
885060-08-2 | 98% | 100mg |
$2695 | 2024-06-06 | |
MedChemExpress | HY-15187A-10mg |
(R)-Filanesib |
885060-08-2 | 98.80% | 10mg |
¥1440 | 2024-05-24 | |
ChemScence | CS-1017-10mg |
(R)-Filanesib |
885060-08-2 | 98.80% | 10mg |
$204.0 | 2022-04-26 |
(R)-Filanesib Related Literature
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
Additional information on (R)-Filanesib
(R)-Filanesib (CAS No. 885060-08-2): A Promising Anti-Cancer Agent
(R)-Filanesib (CAS No. 885060-08-2) is a novel small molecule inhibitor that has garnered significant attention in the field of oncology due to its potential as an anti-cancer agent. This compound belongs to a class of drugs known as kinesin spindle protein (KSP) inhibitors, which target the mitotic kinesin Eg5, a critical component of the mitotic spindle. By inhibiting Eg5, (R)-Filanesib disrupts the formation and function of the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells.
The development of (R)-Filanesib has been driven by the need for more effective and selective therapies for various types of cancer. Traditional chemotherapy agents often lack specificity, leading to significant side effects and limited efficacy. In contrast, (R)-Filanesib offers a more targeted approach by selectively inhibiting Eg5, which is overexpressed in many cancer cells but not in normal cells. This selectivity can potentially reduce toxicity and improve therapeutic outcomes.
Recent studies have highlighted the promising preclinical and clinical efficacy of (R)-Filanesib. In vitro experiments have shown that (R)-Filanesib effectively inhibits the growth of various cancer cell lines, including those derived from lung, breast, and ovarian cancers. These effects are attributed to its ability to induce mitotic arrest and subsequent apoptosis in cancer cells. Moreover, (R)-Filanesib has demonstrated synergistic effects when combined with other anti-cancer agents, such as taxanes and platinum-based drugs, suggesting its potential use in combination therapy regimens.
In vivo studies using xenograft models have further validated the anti-tumor activity of (R)-Filanesib. These studies have shown that treatment with (R)-Filanesib leads to significant tumor regression without causing severe toxicity in animal models. The favorable safety profile observed in these preclinical studies has paved the way for clinical trials to evaluate its safety and efficacy in human patients.
Clinical trials involving (R)-Filanesib have been conducted to assess its safety and efficacy in various types of cancer. Phase I trials have established the maximum tolerated dose (MTD) and pharmacokinetic properties of (R)-Filanesib. These trials have also provided valuable insights into the drug's mechanism of action and potential biomarkers for response prediction. Phase II trials are currently underway to evaluate the clinical benefit of (R)-Filanesib in specific cancer types, such as multiple myeloma and non-small cell lung cancer (NSCLC).
The mechanism of action of (R)-Filanesib involves selective inhibition of Eg5, a motor protein that plays a crucial role in spindle assembly during mitosis. By binding to the ATP-binding site of Eg5, (R)-Filanesib prevents the protein from functioning properly, leading to defects in spindle formation and chromosome segregation. This disruption results in mitotic arrest and ultimately cell death through apoptosis or senescence.
In addition to its direct anti-cancer effects, (R)-Filanesib has been shown to modulate the tumor microenvironment by affecting angiogenesis and immune responses. Preclinical studies have demonstrated that treatment with (R)-Filanesib(R)-Filanesib
The development of biomarkers for predicting response to
The future prospects for (
In conclusion, (
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